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Compound of Interest

Compound Name: Isorhamnetin-3-O-galactoside

Cat. No.: B8020243

Get Quote

Executive Summary & Chemical Distinction
Isorhamnetin-3-O-galactoside (I3G), also known as Cacticin, is a methylated flavonoid

glycoside often isolated from Oenanthe javanica (Water Dropwort) and Opuntia ficus-indica. It

is structurally distinct from Quercetin (the aglycone) due to two key modifications: methylation

at the 3'-position (converting the catechol group to a methoxy-phenol) and galactosylation at

the C3 position.

While Quercetin is the "Swiss Army Knife" of flavonoids—exhibiting broad-spectrum antioxidant

and kinase-inhibitory activity—I3G displays enhanced specificity for vascular protection,

particularly in anticoagulation and sepsis-related endothelial barrier integrity.
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Feature Quercetin (Aglycone)
Isorhamnetin-3-O-
galactoside (I3G)

Chemical State Aglycone (Hydrophobic)
Glycoside

(Hydrophilic/Amphiphilic)

3'-Position Hydroxyl (-OH) Methoxy (-OCH₃)

Primary Bioactivity
Broad Antioxidant, Cytotoxic

(Anticancer)

Anticoagulant, Anti-sepsis

(HMGB1 antagonist)

Bioavailability
Low (Rapid Phase II

metabolism)

Moderate (Requires hydrolysis

for absorption)

Key Target
PI3K, MAPK, broad ROS

scavenging
Thrombin, Factor Xa, HMGB1

Pharmacokinetics & Metabolism: The Bioavailability
Paradox
Understanding the bioactivity requires analyzing how these compounds are processed.

Quercetin is rapidly metabolized into methylated forms (including Isorhamnetin) and

glucuronides. Conversely, dietary I3G acts as a "prodrug" carrier.

Metabolic Pathway Visualization
The following diagram illustrates the biotransformation relationship between Quercetin and I3G

in the human body.
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Figure 1: Metabolic conversion pathways. Note that Isorhamnetin is both a metabolite of

Quercetin and the aglycone of I3G.

Comparative Bioactivity Analysis
A. Antioxidant Potency
Winner: Quercetin[1][2][3]

Mechanism: Direct Radical Scavenging (HAT/SET mechanisms).

Data: The presence of the catechol moiety (3',4'-dihydroxy) in Quercetin is critical for high

antioxidant potential. In I3G, the 3'-O-methylation blocks one of these hydroxyls, and the 3-

O-glycosylation sterically hinders the C ring.

Experimental Evidence: In DPPH assays, Quercetin typically exhibits an IC50 of ~3.0 µM,

whereas Isorhamnetin derivatives show IC50 values >15-25 µM [1].[4]

B. Anticoagulant & Vascular Protection
Winner: Isorhamnetin-3-O-galactoside (I3G)

Mechanism: Direct inhibition of Thrombin and Factor Xa; HMGB1 antagonism.
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Insight: Unlike Quercetin, which affects platelets broadly, I3G specifically targets the

coagulation cascade. The 3'-methoxy group enhances interaction with the hydrophobic

pockets of Thrombin, a trait absent in the highly polar Quercetin-3-O-galactoside

(Hyperoside) or Quercetin aglycone [2].

Application: I3G is a superior candidate for sepsis-induced coagulopathy research.

C. Anti-Inflammatory Signaling (HMGB1/NF-κB)
Verdict: Context Dependent

Quercetin: Inhibits broad cytokines (TNF-α, IL-6) via MAPK/NF-κB.

I3G: Specifically blocks the HMGB1-mediated endothelial barrier disruption.[5] It prevents

the release of High Mobility Group Box 1 (HMGB1), a late mediator of sepsis, and maintains

VE-cadherin junctions more effectively than Quercetin in septic models [3].

Mechanistic Pathway: I3G in Sepsis
I3G exerts its unique vascular protective effects by interrupting the HMGB1 signaling loop.[6]
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Figure 2: I3G inhibition of HMGB1-mediated inflammatory signaling and endothelial barrier

protection.

Experimental Protocols
To validate these differences in your lab, use the following distinct protocols.

Protocol A: HMGB1-Induced Endothelial Permeability
(I3G Specificity)
Use this to demonstrate I3G's superior vascular protection compared to Quercetin.
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Cell Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) to confluence on

Transwell inserts (0.4 µm pore size).

Pre-treatment: Treat cells with I3G (1–10 µM) or Quercetin (1–10 µM) for 2 hours.

Note: Quercetin may show cytotoxicity >20 µM; I3G is generally tolerated higher.

Induction: Add recombinant HMGB1 (1 µg/mL) or LPS (100 ng/mL) for 16 hours.

Permeability Assay: Add FITC-dextran (1 mg/mL) to the upper chamber.

Measurement: Measure fluorescence in the lower chamber after 60 minutes.

Expected Result: I3G will significantly reduce dextran leakage (maintain barrier) compared

to vehicle, often outperforming Quercetin in HMGB1-specific models.

Protocol B: Differential Cytotoxicity (MTT Assay)
Use this to demonstrate Quercetin's superior anticancer potential.

Seeding: Seed MCF-7 or HepG2 cells (5x10³ cells/well) in 96-well plates.

Treatment: Incubate with gradient concentrations (0–100 µM) of Quercetin and I3G for 48

hours.

Detection: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO.

Analysis: Calculate IC50.

Expected Result: Quercetin IC50 ≈ 20–40 µM; I3G IC50 > 50–80 µM. Quercetin is more

potent at inducing apoptosis in cancer lines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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